molecular formula C19H18BrClN4OS2 B2821067 N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216482-29-9

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2821067
CAS No.: 1216482-29-9
M. Wt: 497.85
InChI Key: OJCNQPGEWOKHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.

    Bromination: The benzo[d]thiazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: The brominated benzo[d]thiazole is reacted with 2-(dimethylamino)ethylamine to form the desired amide compound.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes using batch or continuous flow reactors. The reaction conditions would be optimized for yield, purity, and cost-effectiveness. Purification steps such as recrystallization, chromatography, or distillation may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.

    Reduction: Reduced derivatives with the bromine atom replaced by hydrogen.

    Substitution: Substituted benzo[d]thiazole derivatives with various functional groups.

Scientific Research Applications

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Material Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).

    Industrial Chemistry: Application as a catalyst or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: Compounds with similar core structures but different substituents.

    N-(2-(dimethylamino)ethyl) derivatives: Compounds with the same side chain but different core structures.

Uniqueness

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE is unique due to its specific combination of the benzo[d]thiazole core, bromine substituent, and dimethylaminoethyl side chain. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4OS2.ClH/c1-23(2)7-8-24(19-22-15-6-4-13(20)10-17(15)27-19)18(25)12-3-5-14-16(9-12)26-11-21-14;/h3-6,9-11H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCNQPGEWOKHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC4=C(C=C3)N=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.